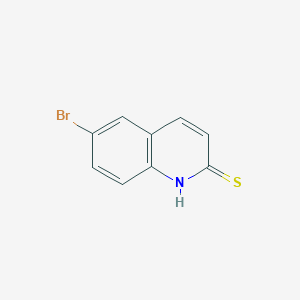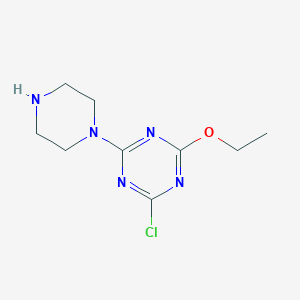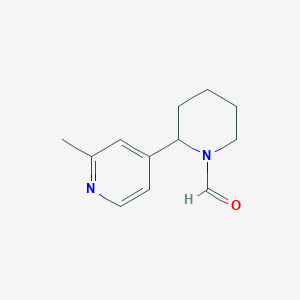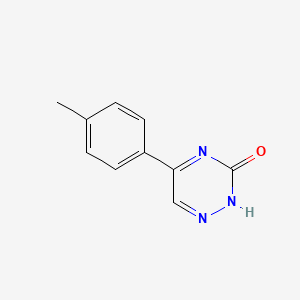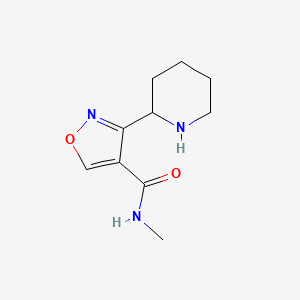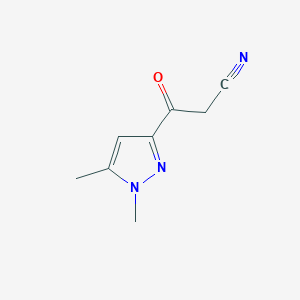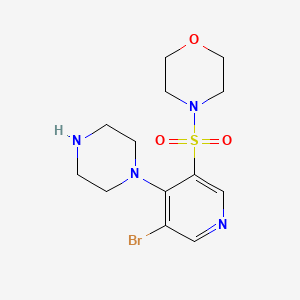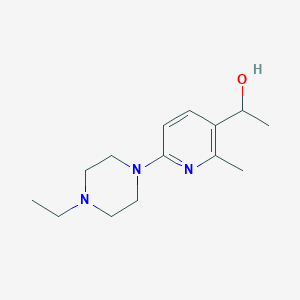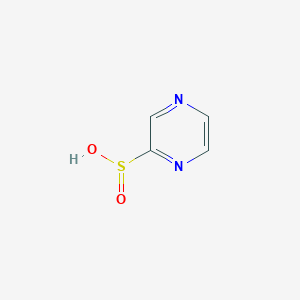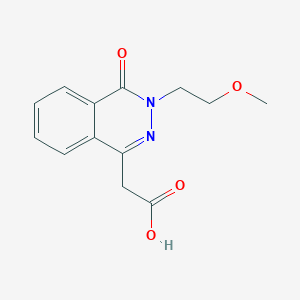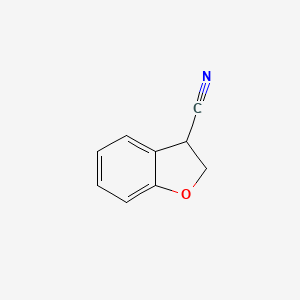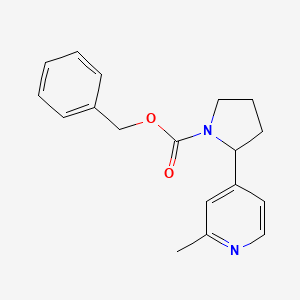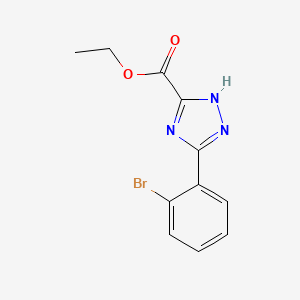
ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further connected to an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position. This is followed by the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate carboxylate ester. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can lead to the formation of triazole N-oxides.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: Triazole derivatives, including this compound, are used in the development of advanced materials, such as polymers and coordination complexes.
Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the active site of the target protein. The triazole ring can participate in coordination with metal ions or other functional groups, enhancing the binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
Ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: The methyl group can impact the compound’s steric properties and binding interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H10BrN3O2 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
InChIキー |
FQPSEUSHACZJRN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


